molecular formula C14H8N2O4S B14714070 Benzene, 1,1'-sulfonylbis[4-isocyanato- CAS No. 13753-52-1

Benzene, 1,1'-sulfonylbis[4-isocyanato-

Cat. No.: B14714070
CAS No.: 13753-52-1
M. Wt: 300.29 g/mol
InChI Key: OHTGNRSDSAOTLT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Benzene, 1,1'-sulfonylbis[4-isocyanato-] (CAS 13753-52-1) is an aromatic diisocyanate with the molecular formula C₁₂H₈N₂O₄S. Its structure comprises two benzene rings linked by a sulfonyl (–SO₂–) group, each bearing an isocyanate (–NCO) functional group at the para position. This configuration imparts distinct electronic and steric properties due to the electron-withdrawing nature of the sulfonyl bridge, influencing reactivity and thermal stability .

The sulfonyl variant may find niche roles in high-performance polymers, coatings, or adhesives requiring enhanced thermal or chemical resistance .

Properties

CAS No.

13753-52-1

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

1-isocyanato-4-(4-isocyanatophenyl)sulfonylbenzene

InChI

InChI=1S/C14H8N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-8H

InChI Key

OHTGNRSDSAOTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-isocyanato-] typically involves the reaction of benzene-1,1’-sulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-sulfonylbis[4-isocyanato-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-sulfonylbis[4-isocyanato-] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Bridge Group Functional Groups Molecular Weight (g/mol) Key Structural Features
Benzene, 1,1'-sulfonylbis[4-isocyanato-] 13753-52-1 Sulfonyl (–SO₂–) 2 × –NCO 276 (calculated) Electron-withdrawing bridge, rigid
Benzene, 1,1'-methylenebis[4-isocyanato-] (MDI) 101-68-8 Methylene (–CH₂–) 2 × –NCO 250.25 Electron-donating bridge, flexible
Benzene,1,1'-(1,2-ethanediyl)bis[4-isocyanato-] 1034-24-8 Ethylene (–CH₂CH₂–) 2 × –NCO 264.28 (calculated) Longer aliphatic bridge, increased flexibility
Benzene, 1,1'-sulfonylbis[4-chloro-] 80-07-9 Sulfonyl (–SO₂–) 2 × –Cl 287.16 Non-reactive substituents (Cl), used in polymers
Bis(4-methoxyphenyl) sulfone 101-68-8 Sulfonyl (–SO₂–) 2 × –OCH₃ 278.32 Electron-donating groups (methoxy)

Key Observations :

  • Ethylene-bridged diisocyanates (e.g., CAS 1034-24-8) offer greater conformational flexibility, which may influence polymer chain mobility .

Reactivity Trends :

  • MDI’s methylene group enhances electron density at –NCO, accelerating reactions with hydroxyl or amine groups. In contrast, the sulfonyl bridge may require higher activation energy for similar reactions .

Thermal and Thermodynamic Properties

Compound ΔvapH (kJ/mol) Phase Transition Data Thermal Stability
MDI (CAS 101-68-8) 78.0–93.8 Melting point: ~40°C; boiling point: ~200°C Moderate
Sulfonylbis[4-isocyanato-] Not reported Likely higher decomposition temperature High (inferred)
Sulfonylbis[4-chloro-] Not reported Used in high-temperature polymers Very high

Thermal Analysis :

  • MDI’s lower thermal stability compared to sulfonyl derivatives is attributed to the less stable methylene bridge. Sulfonyl groups enhance thermal resistance, as seen in polysulfones .

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